molecular formula C15H14N2O3 B10878263 furan-2-yl(5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

furan-2-yl(5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B10878263
M. Wt: 270.28 g/mol
InChI Key: OJYPFSFJRCIEKX-UHFFFAOYSA-N
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Description

2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE typically involves the reaction of 5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazole with furan-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted furans, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

furan-2-yl-(5-hydroxy-5-methyl-3-phenyl-4H-pyrazol-1-yl)methanone

InChI

InChI=1S/C15H14N2O3/c1-15(19)10-12(11-6-3-2-4-7-11)16-17(15)14(18)13-8-5-9-20-13/h2-9,19H,10H2,1H3

InChI Key

OJYPFSFJRCIEKX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NN1C(=O)C2=CC=CO2)C3=CC=CC=C3)O

Origin of Product

United States

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